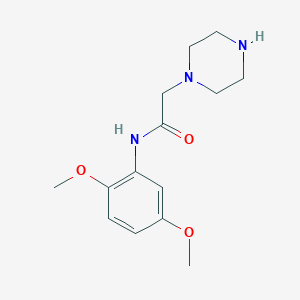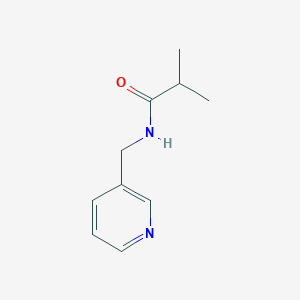![molecular formula C11H15NO3 B2371923 N-[2-(4-methoxyphenoxy)ethyl]acetamide CAS No. 540512-00-3](/img/structure/B2371923.png)
N-[2-(4-methoxyphenoxy)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-methoxyphenoxy)ethyl]acetamide, also known as MPEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPEA is a synthetic compound that is derived from the natural compound, piperine, which is found in black pepper. MPEA has been studied extensively for its ability to modulate various physiological and biochemical processes, making it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Pharmacological Potential
A study discusses the synthesis of novel acetamide derivatives, including N-[2-(4-methoxyphenoxy)ethyl]acetamide. These compounds were synthesized using the Leuckart reaction and evaluated for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. Some derivatives showed activities comparable to standard drugs, suggesting their potential in pharmacological applications (Rani, Pal, Hegde, & Hashim, 2016).
Application in Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a derivative related to N-[2-(4-methoxyphenoxy)ethyl]acetamide, is noted as an intermediate in the natural synthesis of antimalarial drugs. The research focused on the chemoselective monoacetylation of 2-aminophenol to this compound using specific catalysts, highlighting its role in the development of antimalarial medications (Magadum & Yadav, 2018).
Role in Herbicide Metabolism
Studies on chloroacetamide herbicides, which are structurally similar to N-[2-(4-methoxyphenoxy)ethyl]acetamide, provide insights into their metabolism and potential environmental impacts. These herbicides are used in agriculture and have been studied for their carcinogenic properties in rats. Understanding their metabolic pathways in liver microsomes offers valuable information for environmental and health risk assessments (Coleman, Linderman, Hodgson, & Rose, 2000).
Inhibitory Activity in Diabetes Research
Derivatives of N-[2-(4-methoxyphenoxy)ethyl]acetamide, such as 2-(4-methoxyphenyl)ethyl acetamide, have been evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. These compounds showed potential as antidiabetic agents in specific animal models, indicating their relevance in diabetes research and treatment (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-9(13)12-7-8-15-11-5-3-10(14-2)4-6-11/h3-6H,7-8H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFVTIKHBGVXSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenoxy)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2371840.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371841.png)



![N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2371850.png)

![3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2371852.png)
![1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol](/img/structure/B2371853.png)

![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2371856.png)

![5-acetamido-N-(2-methoxybenzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2371862.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2371863.png)